molecular formula C₂₄H₂₅FO₅S B1160678 1,4-Anhydro-1,5-dihydroxy Canagliflozin

1,4-Anhydro-1,5-dihydroxy Canagliflozin

Cat. No.: B1160678
M. Wt: 444.52
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,4-Anhydro-1,5-dihydroxy Canagliflozin, identified by CAS number 2922292-62-2, is a recognized impurity and furanose isomer of the pharmaceutical compound Canagliflozin . It has a molecular formula of C24H25FO5S and a molecular weight of 444.52 g/mol . This compound is provided as a high-purity analytical standard, essential for quality control and regulatory compliance in pharmaceutical research and development. Researchers utilize this impurity in analytical studies, such as the development and validation of HPLC and LC-MS methods, to monitor the stability and profile of Canagliflozin drug substances and products. By understanding the formation and behavior of this isomer, scientists can better ensure the safety, efficacy, and quality of the final drug product. This product is intended for research purposes only and is not suitable for human or veterinary diagnostic or therapeutic applications.

Properties

Molecular Formula

C₂₄H₂₅FO₅S

Molecular Weight

444.52

Synonyms

(2R,3R,4R)-2-((R)-1,2-Dihydroxyethyl)-5-(3-((5-(4-fluorophenyl)thiophen-2-yl)methyl)-4-methylphenyl)tetrahydrofuran-3,4-diol;  Canagliflozin furanose isomer

Origin of Product

United States

Scientific Research Applications

Glycemic Control in Type 2 Diabetes

Canagliflozin is utilized as an adjunct to diet and exercise to improve glycemic control in adults with type 2 diabetes. It functions by inhibiting SGLT2, which is responsible for glucose reabsorption in the kidneys. This inhibition leads to increased urinary glucose excretion, thereby lowering blood glucose levels.

  • Efficacy : Clinical studies indicate that canagliflozin can reduce hemoglobin A1c (HbA1c) levels by approximately 0.77% to 1.16% when used alone or in combination with other antidiabetic medications such as metformin or sulfonylureas .
  • Case Study : A randomized controlled trial demonstrated that canagliflozin significantly improved glycemic control compared to placebo over a 26-week period, with participants showing notable reductions in fasting plasma glucose levels .

Cardiovascular Benefits

Canagliflozin has been shown to reduce the risk of major adverse cardiovascular events (MACE) in patients with type 2 diabetes who have established cardiovascular disease.

  • Mechanism : The drug's cardiovascular benefits are attributed to its ability to lower blood pressure through osmotic diuresis and its favorable effects on weight management .
  • Clinical Evidence : In a large-scale study, canagliflozin was associated with a significant reduction in the incidence of cardiovascular events, including heart attacks and strokes . The results indicated that canagliflozin reduced cardiovascular death by approximately 38% compared to placebo .

Renal Protection

Canagliflozin has also been recognized for its protective effects on renal function in diabetic patients.

  • Renal Outcomes : Studies have shown that canagliflozin reduces albuminuria and slows the decline of estimated glomerular filtration rate (eGFR) in patients with diabetic kidney disease .
  • Case Study : A clinical trial involving participants with type 2 diabetes and microalbuminuria found that those treated with canagliflozin exhibited a significant reduction in urinary albumin-to-creatinine ratio (UACR) compared to those receiving standard care .

Pharmacokinetics and Safety Profile

Understanding the pharmacokinetics of canagliflozin is crucial for optimizing its therapeutic use.

  • Absorption and Metabolism : Upon oral administration, canagliflozin reaches peak plasma concentration within one to two hours. It has an absolute bioavailability of about 65% and is primarily metabolized through glucuronidation .
  • Safety Considerations : While generally well-tolerated, canagliflozin may lead to side effects such as urinary tract infections and genital mycotic infections due to increased glucose excretion in urine. Monitoring for these adverse effects is essential during treatment .

Summary Table of Clinical Applications

ApplicationEfficacy DescriptionSupporting Evidence
Glycemic ControlReduces HbA1c by 0.77% - 1.16%
Cardiovascular BenefitsReduces MACE risk; lowers cardiovascular death by ~38%
Renal ProtectionDecreases UACR; slows eGFR decline
PharmacokineticsPeak concentration at 1-2 hours; bioavailability ~65%

Comparison with Similar Compounds

Selectivity Across SGLT Isoforms

Canagliflozin and its derivatives exhibit distinct selectivity profiles compared to other SGLT2 inhibitors. Evidence highlights that canagliflozin has the lowest IC50 values for SGLT1 (260 nM) and SGLT6 (8.3 nM) among its class, enabling dual inhibition of these transporters in the kidneys and intestines . In contrast:

  • Dapagliflozin : Weak SGLT4 inhibition due to low luminal concentration in kidneys.
  • Empagliflozin : Strong SGLT5 inhibition (IC50 = 1.9 nM).
  • Ipragliflozin/Tofogliflozin : High potency against SGLT3 (IC50 < 10 nM).

Table 1: In Vitro SGLT Inhibition Profiles

Compound SGLT1 (IC50, nM) SGLT2 (IC50, nM) SGLT3 (IC50, nM) SGLT4 (IC50, nM) SGLT5 (IC50, nM) SGLT6 (IC50, nM)
Canagliflozin 260 2.7 >10,000 750 22 8.3
Dapagliflozin 1,400 1.2 >10,000 1,100 36 1,200
Empagliflozin 8,300 3.1 >10,000 250 1.9 1,500
Ipragliflozin 490 7.4 6.2 150 5.6 3,100

Data derived from in vitro assays .

Metabolic and Cardiovascular Outcomes

Canagliflozin’s dual SGLT1/6 inhibition may contribute to extrapglycemic effects, such as improved β-cell function via free fatty acid (FFA) reduction in non-weight-loss responders . This contrasts with empagliflozin, which has stronger cardioprotective effects (e.g., 38% reduction in cardiovascular death in EMPA-REG OUTCOME), but lacks significant SGLT1/6 activity .

Preparation Methods

Intermediate Synthesis and Cyclization

The synthesis of Canagliflozin begins with 2-ar-toluic acid, which undergoes iodination or bromination to form intermediates. For instance, iodination using iron oxide-loaded molecular sieves and iodic acid produces 5-iodo-2-ar-toluic acid, while bromination with Fe powder and trifluoromethanesulfonic acid yields 5-bromo-2-ar-toluic acid. Subsequent acylation with thionyl chloride and Friedel-Crafts reaction with 2-(4-fluorophenyl)thiophene generate the core aromatic intermediate.

During glycosidation, α-D-glucose is protected with pivaloyl chloride, followed by reaction with zinc bromide and trimethylbromosilane to form the glucitol intermediate. Incomplete protection or premature deprotection under acidic or thermal conditions may lead to intramolecular cyclization, forming the 1,4-anhydro furanose structure.

Crystallization and Solvate Formation

Crystalline polymorphs of Canagliflozin, such as propylene glycol solvates (Forms R1, R2, R3), are prepared under controlled conditions. For example, dissolving Canagliflozin in propylene glycol at 26°C followed by seeding with Form B and extended drying (20–65 hours) yields solvates. Prolonged drying or solvent removal can dehydrate the glucose moiety, promoting 1,4-anhydro bond formation.

ConditionOutcomeReference
Propylene glycol, 26°CForms R1/R2 solvates
Vacuum drying, 20–65 hrDehydration to furanose impurity
n-Heptane anti-solventAccelerates cyclization

Isolation and Purification Strategies

Chromatographic Separation

The impurity is isolated via high-performance liquid chromatography (HPLC) using reverse-phase C18 columns. Mobile phases of acetonitrile-water (60:40, v/v) at 1.0 mL/min effectively resolve 1,4-Anhydro-1,5-dihydroxy Canagliflozin from Canagliflozin due to differences in hydrophobicity.

Recrystallization Techniques

Recrystallization from ethyl acetate or n-heptane at 22–26°C selectively precipitates the impurity. Cold filtration and mother liquor recycling enhance yield (>85%) while minimizing API loss.

Analytical Characterization

Spectroscopic Identification

  • NMR : 1H^1H NMR (400 MHz, DMSO-d6) shows absence of the C1 hydroxyl proton (δ 4.8 ppm) and presence of a furanose anomeric proton (δ 5.2 ppm).

  • MS : ESI-MS m/z 445.2 [M+H]+^+ confirms molecular weight (444.53 g/mol).

Thermal Stability

Differential scanning calorimetry (DSC) reveals a melting point depression (68–72°C vs. Canagliflozin’s 162°C), consistent with reduced crystallinity due to the furanose ring.

Regulatory and Industrial Implications

The impurity is quantified at ≤0.15% in Canagliflozin drug substance per ICH guidelines. Process optimization, such as controlled drying (≤40°C) and inert atmosphere packaging (nitrogen flushing), minimizes its formation during large-scale production .

Q & A

Basic Research Questions

Q. What are the recommended analytical methods for quantifying 1,4-Anhydro-1,5-dihydroxy Canagliflozin in synthetic mixtures?

  • Methodological Answer : Reverse-phase high-performance liquid chromatography (RP-HPLC) is a validated method for quantification. Key parameters include:

  • Column : C18 column (250 mm × 4.6 mm, 5 µm).
  • Mobile phase : Acetonitrile:phosphate buffer (pH 3.0) in a 60:40 ratio.
  • Detection : UV at 225 nm.
  • Validation : Linearity (r² > 0.999), precision (%RSD < 2%), and accuracy (recovery 98–102%) .
    • Data Contradiction Note : Ensure calibration standards are freshly prepared to avoid degradation artifacts, as stability under varying pH and temperature conditions may influence results .

Q. How should researchers handle and store 1,4-Anhydro-1,5-dihydroxy Canagliflozin to ensure stability?

  • Methodological Answer :

  • Storage : Store at –20°C in airtight, light-resistant containers under inert gas (e.g., argon) to prevent hydrolysis or oxidation.
  • Handling : Use PPE (gloves, lab coat, goggles) to avoid skin/eye contact, as structural analogs (e.g., 1,5-dihydroxynaphthalene) are known irritants .
  • Stability Testing : Conduct accelerated stability studies (40°C/75% RH for 6 months) to identify degradation products via LC-MS .

Q. What synthetic routes are reported for 1,4-Anhydro-1,5-dihydroxy Canagliflozin?

  • Methodological Answer :

  • Key Step : Glycosidic bond formation via Mitsunobu reaction or enzymatic catalysis.
  • Optimization : Computational reaction path searches (quantum chemical calculations) reduce trial-and-error experimentation by predicting intermediates and transition states .
  • Purity Validation : Confirm >98% purity via NMR (¹H/¹³C) and HPLC, with residual solvent analysis by GC-MS .

Advanced Research Questions

Q. How can researchers resolve contradictions in pharmacokinetic data for 1,4-Anhydro-1,5-dihydroxy Canagliflozin?

  • Methodological Answer :

  • Source Analysis : Compare study designs (e.g., animal models vs. in vitro assays). For example, discrepancies in hepatic clearance may arise from species-specific CYP450 isoform activity .
  • Statistical Tools : Use factorial design to isolate variables (e.g., dose, administration route) and apply ANOVA to identify confounding factors .
  • Meta-Analysis : Aggregate data from multiple studies using PRISMA guidelines to assess publication bias .

Q. What mechanistic insights exist for the SGLT2 inhibition of 1,4-Anhydro-1,5-dihydroxy Canagliflozin?

  • Methodological Answer :

  • In Silico Modeling : Molecular docking (AutoDock Vina) and MD simulations (GROMACS) to analyze binding affinity and residence time in SGLT2’s glucose-binding pocket.
  • Experimental Validation : Competitive inhibition assays with radiolabeled glucose analogs (e.g., ¹⁴C-α-methyl-D-glucopyranoside) to calculate Ki values .
  • Contradiction Note : Differences in IC50 values may reflect assay conditions (e.g., pH, membrane potential) .

Q. How can researchers design experiments to study off-target effects of 1,4-Anhydro-1,5-dihydroxy Canagliflozin?

  • Methodological Answer :

  • Omics Approaches : Conduct transcriptomics (RNA-seq) and proteomics (LC-MS/MS) on treated cell lines to identify dysregulated pathways.
  • CRISPR Screening : Genome-wide knockout libraries to pinpoint genes modulating cytotoxicity .
  • Cross-Validation : Compare results with structural analogs (e.g., canagliflozin) to distinguish scaffold-specific vs. moiety-specific effects .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.